An In-depth Technical Guide to 1-Methylimidazole-d6 (CAS: 285978-27-0)
An In-depth Technical Guide to 1-Methylimidazole-d6 (CAS: 285978-27-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methylimidazole-d6, a deuterated isotopologue of 1-methylimidazole. It is intended for professionals in research, particularly those in drug development and analytical chemistry, who utilize isotopically labeled compounds. This document covers its physicochemical properties, synthesis, spectroscopic characteristics, and applications, with a focus on its role as an internal standard in quantitative analysis.
Core Physicochemical Properties
1-Methylimidazole-d6 is a colorless to yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, with data for its non-deuterated counterpart provided for comparison. The primary difference is the increased molecular weight due to the substitution of six hydrogen atoms with deuterium.
| Property | 1-Methylimidazole-d6 | 1-Methylimidazole (unlabeled) |
| CAS Number | 285978-27-0 | 616-47-7 |
| Molecular Formula | C₄D₆N₂ | C₄H₆N₂ |
| Molecular Weight | 88.14 g/mol [2] | 82.10 g/mol [1] |
| Appearance | Colorless to yellow liquid[1] | Colorless to yellow liquid |
| Density | 1.104 g/mL at 25 °C | 1.031 g/mL |
| Boiling Point | 198 °C (lit.) | 198 °C (lit.) |
| Melting Point | Not specified | -6 °C |
| Flash Point | 92 °C (closed cup) | 92 °C (closed cup) |
| Solubility | Soluble in water | Miscible with water |
| Isotopic Purity | ≥98 atom % D | Not applicable |
Synthesis of 1-Methylimidazole-d6
The synthesis of 1-Methylimidazole-d6 follows the same principles as its non-deuterated analog, primarily through the methylation of an imidazole ring. To achieve full deuteration, deuterated starting materials are required. The two primary routes are the methylation of imidazole and the Radziszewski reaction.
Route 1: Methylation of Imidazole-d4 with a Deuterated Methylating Agent
This is a common laboratory and industrial method. It involves the N-alkylation of a deuterated imidazole ring with a deuterated methyl source.
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Starting Materials : Imidazole-d4, Methyl-d3 iodide, a base (e.g., sodium hydroxide or sodium methoxide), and a suitable solvent.
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General Procedure :
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Imidazole-d4 is deprotonated by a strong base to form an imidazolide anion.
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The anion then acts as a nucleophile, attacking the electrophilic methyl-d3 group of the methyl-d3 iodide.
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The resulting product is purified, typically by distillation, to yield 1-Methylimidazole-d6.
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Route 2: Radziszewski Reaction with Deuterated Components
The Radziszewski reaction is a one-pot synthesis that condenses a dicarbonyl compound, an aldehyde, ammonia, and a primary amine. To synthesize 1-Methylimidazole-d6 via this route, deuterated precursors are necessary.
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Starting Materials : Glyoxal, Formaldehyde-d2, Methylamine-d3, and Ammonia in a suitable solvent. Deuterium exchange on glyoxal and the use of deuterated ammonia could also be employed for full deuteration of the ring.
Spectroscopic Profile
The spectroscopic data is crucial for confirming the identity and isotopic purity of 1-Methylimidazole-d6. The key distinguishing features arise from the presence of deuterium in place of hydrogen.
| Technique | Expected Observations for 1-Methylimidazole-d6 | Reference Data (Unlabeled 1-Methylimidazole) |
| ¹H NMR | The spectrum should show a significant reduction or complete absence of signals corresponding to the imidazole ring protons and the N-methyl protons. This confirms a high degree of deuteration. | In CDCl₃, typical shifts are: ~7.39 ppm (s, 1H), ~7.01 ppm (s, 1H), ~6.86 ppm (s, 1H), ~3.64 ppm (s, 3H). |
| ¹³C NMR | Chemical shifts will be very similar to the unlabeled compound. C-D couplings may be observed, and signals for deuterated carbons will appear as multiplets (e.g., a triplet for -CD₃). | In DMSO-d₆, typical shifts are: ~137.2 ppm, ~128.9 ppm, ~121.0 ppm, ~32.8 ppm. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ will be at m/z 88, which is 6 mass units higher than the unlabeled compound (m/z 82). The fragmentation pattern will also be shifted. For instance, the loss of a deuterated methyl radical would result in a fragment at m/z 71 ([M-CD₃]⁺). | Molecular ion peak [M]⁺ at m/z 82. A prominent fragment is observed at m/z 81 due to the loss of a hydrogen atom. |
| Infrared (IR) | C-D stretching vibrations will appear at lower frequencies (around 2200-2300 cm⁻¹) compared to C-H stretches (around 3000-3100 cm⁻¹). Similarly, N-CD₃ vibrations will be at lower wavenumbers than N-CH₃ vibrations. | Characteristic peaks include C-H stretching (~3100 cm⁻¹), C=C and C=N stretching (~1500-1600 cm⁻¹), and N-CH₃ vibrations. |
Applications in Research and Drug Development
The primary application of 1-Methylimidazole-d6 is as an internal standard for quantitative analysis using mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.
In drug development and clinical research, accurate quantification of drug molecules and their metabolites in biological matrices (e.g., plasma, serum, urine) is critical. Isotope dilution mass spectrometry is the gold standard for this purpose. A deuterated internal standard like 1-Methylimidazole-d6 is ideal because:
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It is chemically identical to the analyte (the non-deuterated version).
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It co-elutes with the analyte during chromatography.
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It exhibits similar ionization efficiency in the mass spectrometer source.
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It is easily distinguished from the analyte by its mass difference.
By adding a known amount of 1-Methylimidazole-d6 to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification of the target analyte. This is particularly relevant when 1-methylimidazole itself is a metabolite of a drug, such as the antithyroid medication methimazole.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
The following is a representative protocol outlining the use of a deuterated internal standard, such as 1-Methylimidazole-d6, for the quantification of an analyte in a biological matrix. This example is based on methods used for the analysis of methimazole and related compounds.
Objective: To accurately quantify an analyte (e.g., 1-methylimidazole) in human plasma.
Materials:
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Analyte of interest (e.g., 1-methylimidazole)
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Internal Standard (IS): 1-Methylimidazole-d6
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Human plasma
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Acetonitrile (ACN) for protein precipitation
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Formic acid
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HPLC-grade water and methanol
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LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
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Preparation of Standards and Quality Controls (QCs):
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Prepare a stock solution of the analyte and the internal standard (1-Methylimidazole-d6) in methanol.
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Create a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve a range of concentrations (e.g., 1-1000 ng/mL).
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Prepare QC samples at low, medium, and high concentrations in the same manner.
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 1-Methylimidazole-d6 internal standard working solution.
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Vortex briefly to mix.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in methanol.
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Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Analysis Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Analyte (1-Methylimidazole): Precursor ion (m/z 83.1) → Product ion (e.g., m/z 42.1).
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Internal Standard (1-Methylimidazole-d6): Precursor ion (m/z 89.1) → Product ion (e.g., m/z 45.1).
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Optimize instrument parameters such as collision energy and declustering potential for each transition.
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Data Analysis:
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Integrate the peak areas for both the analyte and the internal standard for each sample.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
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